molecular formula C24H20O5 B2761599 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 858765-48-7

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2761599
CAS No.: 858765-48-7
M. Wt: 388.419
InChI Key: KNEFCCRVNNMWJN-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a substituted chromen-4-one (flavone derivative) with the following structural features:

  • Position 2: Methyl group.
  • Position 3: 2-Methoxyphenoxy substituent.
  • Position 7: Benzyloxy group.

This compound’s structure combines lipophilic (benzyloxy) and electron-donating (methoxyphenoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFCCRVNNMWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is in medicinal chemistry. Research indicates that this compound exhibits potential as:

  • Anti-inflammatory Agent : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Biological Studies

The compound is also utilized in biological research to investigate its effects on cellular processes:

  • Mechanism of Action : It modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis.
  • Enzyme Inhibition Studies : It has been studied for its interactions with various molecular targets, providing insights into its therapeutic potential .

Material Science

In material science, the unique optical properties of the chromenone core make it suitable for applications such as:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties allow it to be used in the development of advanced electronic materials.

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in treated cells compared to controls. This establishes a foundation for further exploration into its therapeutic applications against inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, with a notable reduction in cell viability observed at specific concentrations. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2 (Methyl Group)
  • Target Compound : 2-Methyl group.
  • Analog 1: 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one () Shared 2-methyl group. Key Difference: 3-position has 4-methoxyphenyl (vs. 2-methoxyphenoxy), altering steric and electronic effects. Impact: The dichlorobenzyloxy group increases lipophilicity (logP) compared to the target compound’s benzyloxy .
  • Analog 2: 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () Difference: 2-Trifluoromethyl instead of methyl.
Position 3 (2-Methoxyphenoxy)
  • Analog 3 : 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one ()

    • Shared 3-(2-methoxyphenyl) group.
    • Difference : 7-position substituted with a chlorinated benzodioxinylmethoxy group.
    • Impact : Increased molecular weight (MW = ~450 g/mol) and halogen-induced polarity compared to the target compound .
  • Analog 4: 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one () Difference: 3-position replaced with 3,4-dimethoxyphenyl.
Position 7 (Benzyloxy)
  • Analog 5 : 7-(4-Methylbenzyloxy)-3-phenyl-4H-chromen-4-one ()
    • Difference : Benzyloxy with para-methyl substitution.
    • Impact : Methyl group increases steric hindrance, possibly affecting binding interactions .
Physicochemical Data
Compound Molecular Formula MW (g/mol) logP* Key Substituents
Target Compound C24H20O5 388.41 ~3.8 2-Me, 3-(2-MeOPhO), 7-BnO
7-[(2,4-Dichlorobenzyl)oxy] analog C24H17Cl2O5 465.29 ~4.5 2-Me, 3-(4-MeOPh), 7-(2,4-Cl2BnO)
7-Methoxy-2-CF3 analog C18H13F3O4 350.29 ~2.9 2-CF3, 3-(2-MeOPh), 7-MeO
7-BnO-5,6-diMeO analog C26H24O8 464.47 ~3.2 2-(3,4-diMeOPh), 5,6-diMeO, 7-BnO

*logP estimated using substituent contributions.

  • Solubility : The target compound’s benzyloxy group likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., ).
  • Stability : The 2-methyl group may enhance stability against oxidative degradation relative to 2-H analogs.

Biological Activity

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a synthetic organic compound within the chromenone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

  • Formation of the Chromenone Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetophenone derivatives.
  • Introduction of Substituents : The benzyloxy and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

The compound's molecular formula is C24H20O5C_{24}H_{20}O_{5} with a molecular weight of approximately 388.41 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both crucial in inflammatory pathways. This inhibition can lead to reduced inflammatory responses .
  • Signal Transduction Modulation : The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .

Therapeutic Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

  • Anti-inflammatory Effects : Studies have shown that the compound can significantly reduce inflammation markers in cellular models.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

  • Anti-inflammatory Studies : In vitro studies have revealed that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism involves the downregulation of NF-kB signaling pathways .
  • Anticancer Research : A study examined the compound's effects on breast cancer cell lines, showing that it induces apoptosis through mitochondrial pathways. The analysis indicated that treated cells exhibited increased levels of apoptotic markers such as caspase-3 activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-oneSimilar core with hydroxyl groupModerate anti-inflammatory
7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-oneDifferent phenoxy substitutionLower anticancer activity

The substitution pattern in this compound enhances its biological activity, making it a multifunctional molecule .

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